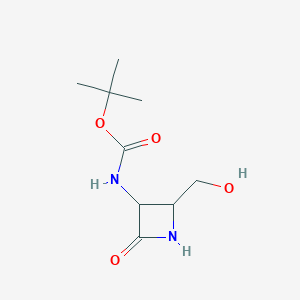

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCFOKHULWJGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(NC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidinone derivative. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a sustainable and versatile method for industrial production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a hydroxyl derivative.

Scientific Research Applications

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring is known to inhibit certain enzymes by mimicking the transition state of their natural substrates. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- Contains a four-membered β-lactam (azetidinone) ring, a hallmark of bioactive molecules like β-lactam antibiotics.

- Stereochemical configuration at the 2-position is (S), critical for biological interactions.

- A tert-butyl carbamate (Boc) group provides steric protection for the amine, enhancing stability during synthesis.

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to aromatic analogs (e.g., pyridine derivative ).

- Ring Strain: The azetidinone’s four-membered ring confers higher reactivity (e.g., susceptibility to nucleophilic attack) relative to larger lactams (azepanone ).

- Steric Effects : Boc protection in analogs like the cyclopropane derivative reduces amine reactivity, aiding in selective functionalization.

Biological Activity

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate, referred to as M4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of M4, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₆N₂O₄

- Molecular Weight : 216.23 g/mol

- CAS Number : 2166342-77-2

The compound features a carbamate functional group and an oxoazetidine ring, which are crucial for its biological interactions.

M4 exhibits several mechanisms of action that contribute to its biological activity:

-

Inhibition of Enzymes :

- M4 acts as an inhibitor of β-secretase and acetylcholinesterase, both of which are implicated in neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of β-secretase prevents the formation of amyloid-beta peptides, while acetylcholinesterase inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine .

- Reduction of Inflammatory Responses :

In Vitro Studies

In vitro experiments have demonstrated that M4 can significantly inhibit Aβ aggregation. Specifically, it showed an 85% inhibition rate at a concentration of 100 µM, highlighting its potential as a therapeutic agent for AD . Additionally, M4 reduced astrocyte cell death induced by Aβ by approximately 20%, although this was not statistically significant compared to controls .

In Vivo Studies

In vivo analyses using scopolamine-induced models of AD revealed that while M4 decreased Aβ levels and β-secretase activity, it did not show significant differences compared to established treatments like galantamine. This may be attributed to M4's bioavailability issues within the brain .

Case Studies

A notable case study involved the application of M4 in a rat model for AD. The study highlighted:

- Treatment Protocol : Rats were administered scopolamine to induce cognitive deficits, followed by treatment with M4.

- Findings : While M4 reduced Aβ levels and exhibited moderate protective effects on astrocytes, it did not achieve statistically significant improvements in cognitive function compared to controls treated with galantamine .

Comparative Analysis with Other Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step processes, including protection/deprotection of functional groups. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions. A catalytic system like HClO-SiO (used in similar carbamate syntheses) can enhance reaction efficiency at 80°C . Optimization includes adjusting solvent polarity (e.g., dichloromethane), temperature, and stoichiometry of reagents. Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the product .

Q. How should researchers confirm the stereochemical configuration of this compound?

- Methodology : Use X-ray crystallography with programs like SHELX for precise stereochemical determination . Complementary techniques include and NMR with DEPT, HSQC, and HMBC experiments to assign stereocenters. Chiral HPLC or circular dichroism (CD) spectroscopy can further validate enantiopurity .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology : Store refrigerated in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases, as tert-butyl carbamates are susceptible to deprotection under acidic conditions . Use inert atmospheres (e.g., nitrogen) during reactions to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies between calculated and observed NMR/LC-MS data may arise from impurities or solvent effects. Re-purify the compound and re-acquire spectra under standardized conditions (e.g., deuterated solvents). Cross-validate with 2D NMR (COSY, NOESY) or high-resolution mass spectrometry (HRMS). Compare results with structurally analogous carbamates documented in PubChem or crystallographic databases .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

- Methodology : Employ density functional theory (DFT) to model reaction pathways, such as nucleophilic attacks on the β-lactam ring. Molecular docking (e.g., AutoDock Vina) can predict binding affinities with biological targets like penicillin-binding proteins. Solvent effects and transition states should be simulated using software like Gaussian or ORCA .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental reproducibility?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., tert-butyl alcohol or azetidinone derivatives). Stability data guide solvent selection and reaction duration to avoid side reactions .

Q. What mechanistic insights explain its reactivity in ring-opening or cross-coupling reactions?

- Methodology : The β-lactam ring’s strain and the hydroxymethyl group’s nucleophilicity drive reactivity. Investigate ring-opening with amines or thiols using kinetic studies (e.g., NMR time-course experiments). For cross-coupling, screen palladium catalysts (e.g., Pd(OAc)) and ligands (XPhos) to optimize yields. Mechanistic proposals should align with DFT-calculated intermediates .

Q. What role does this compound play as a chiral building block in synthesizing bioactive molecules?

- Methodology : Its azetidinone core and stereocenters make it valuable for constructing β-lactam antibiotics or protease inhibitors. For example, incorporate it into peptidomimetics via solid-phase synthesis. Evaluate bioactivity using enzymatic assays (e.g., IC measurements against bacterial transpeptidases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.